Dibenzyl (chloromethyl) phosphate

Catalog No.
S785399
CAS No.
258516-84-6
M.F
C15H16ClO4P
M. Wt
326.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl (chloromethyl) phosphate

CAS Number

258516-84-6

Product Name

Dibenzyl (chloromethyl) phosphate

IUPAC Name

dibenzyl chloromethyl phosphate

Molecular Formula

C15H16ClO4P

Molecular Weight

326.71 g/mol

InChI

InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

FVTHQGOGQRTOMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl

The exact mass of the compound Dibenzyl (chloromethyl) phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzyl (chloromethyl) phosphate is a specialized phosphorylating agent primarily used in pharmaceutical chemistry for the synthesis of water-soluble prodrugs from lipophilic alcohols, phenols, and amines.[1][2][3] Its dibenzyl phosphate moiety provides stability during reaction and allows for straightforward deprotection, often through hydrogenolysis.[4] The compound also serves as a derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enhance the detection and separation of various analytes due to its UV activity and ability to react with hydroxyl groups.[4]

Substituting Dibenzyl (chloromethyl) phosphate with other phosphorylating agents, such as phosphoramidites or other chlorophosphate derivatives, can be problematic. Phosphoramidites, while common in oligonucleotide synthesis, require specific anhydrous conditions and activators, and their steric bulk can hinder reactions with complex substrates.[5][6] Alternative chlorophosphates may lack the specific reactivity and stability profile of the dibenzyl derivative, potentially leading to lower yields and more side-product formation.[7] The benzyl protecting groups are crucial, offering a balance of stability and ease of removal under conditions that may not be compatible with other protecting groups like t-butyl esters, which require harsher acidic conditions for cleavage.[8] Therefore, for applications requiring mild deprotection and high yields in prodrug synthesis, direct substitution is often not viable.

Enhanced Stability and Yields in Prodrug Synthesis Compared to Di-tert-butyl chloromethyl phosphate

Dibenzyl (chloromethyl) phosphate is presented as an improved alternative to Di-tert-butyl chloromethyl phosphate for the synthesis of water-soluble prodrugs, offering higher stability and resulting in greater yields.[2][3] This improved performance makes it a more efficient reagent for pharmaceutical development and manufacturing.

Evidence DimensionYield and Stability
Target Compound DataHigher yields and greater stability
Comparator Or BaselineDi-tert-butyl chloromethyl phosphate
Quantified DifferenceNot specified in the available sources.
ConditionsSynthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines.

For researchers and manufacturers in the pharmaceutical industry, higher yields and stability translate to lower costs, less waste, and a more reliable synthesis process for developing new drug candidates.

Superior UV-Activity for HPLC Derivatization

Compared to its di-tert-butyl counterpart, Dibenzyl (chloromethyl) phosphate exhibits better UV-activity.[2][3] This characteristic is advantageous for HPLC applications, as it allows for easier and more sensitive detection of the derivatized analytes.

Evidence DimensionUV-Activity for HPLC Detection
Target Compound DataBetter UV-activity
Comparator Or BaselineDi-tert-butyl chloromethyl phosphate
Quantified DifferenceNot specified in the available sources.
ConditionsHPLC derivatization of alcohols, phenols, and amines.

In analytical laboratories, enhanced UV detection leads to more accurate and precise quantification of compounds, which is critical for quality control and research.

Facile Introduction of Phosphoric Ester Groups with Versatile Deprotection Options

Dibenzyl (chloromethyl) phosphate allows for the simple introduction of phosphoric ester groups to a variety of nucleophiles.[8] The benzyl protecting groups can be removed under different conditions than t-butyl groups, providing flexibility in synthetic route design depending on the other functional groups present in the molecule.[8]

Evidence DimensionSynthetic Versatility
Target Compound DataFacile introduction of phosphoric ester groups; versatile deprotection.
Comparator Or BaselineDi-tert-butyl chloromethyl phosphate
Quantified DifferenceNot applicable.
ConditionsGeneral organic synthesis and prodrug design.

This versatility is crucial for medicinal chemists and process development scientists, as it allows them to tailor the synthesis to the specific requirements of the target molecule, potentially avoiding unwanted side reactions and improving overall efficiency.

Synthesis of Water-Soluble Prodrugs for Improved Bioavailability

Dibenzyl (chloromethyl) phosphate is the reagent of choice for synthesizing water-soluble prodrugs of lipophilic active pharmaceutical ingredients (APIs).[1][2][3] Its ability to react with alcohols, phenols, and amines, coupled with the improved stability and yields it offers over alternatives like Di-tert-butyl chloromethyl phosphate, makes it highly suitable for this application.[2][3]

HPLC Derivatization for Enhanced Analyte Detection

In analytical settings, Dibenzyl (chloromethyl) phosphate is effectively used as a derivatizing agent for HPLC analysis.[4] Its superior UV-activity compared to other similar reagents allows for more sensitive and reliable detection of analytes with hydroxyl or amino groups.[2][3]

Screening and Synthesis of Potent Enzyme Inhibitors

This compound has been utilized as a key reagent in the screening and synthesis of potent inhibitors for enzymes such as NPP6.[1] Its specific reactivity and the properties of the resulting phosphate esters are critical for developing effective enzyme inhibitors.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibenzyl chloromethyl phosphate

Dates

Last modified: 08-15-2023

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